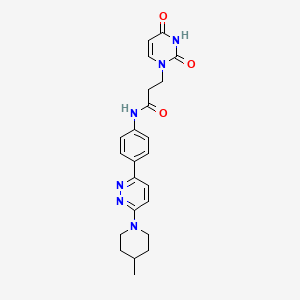
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features several functional groups that make it a candidate for further study in medicinal chemistry, pharmacology, and materials science. The compound's diverse structural motifs offer multiple interaction points for chemical reactions and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide can be achieved through multi-step organic synthesis. A common starting material for synthesizing this compound involves constructing the pyrimidine and pyridazinyl structures independently, followed by their conjugation through amide formation.
Key steps in the synthetic route:
Pyrimidine Synthesis: : The pyrimidine ring can be synthesized via Biginelli reaction, which involves reacting urea, ethyl acetoacetate, and an aldehyde under acidic conditions to form a dihydropyrimidinone structure.
Pyridazinyl Group Introduction: : The pyridazine ring can be synthesized through the reaction of a substituted hydrazine with a 1,4-diketone under reflux conditions.
Amide Bond Formation: : The final step involves the conjugation of the pyridazinyl compound with the dihydropyrimidinone through an amide coupling reaction using agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
The industrial-scale production of this compound would likely involve optimizing the conditions of each reaction step to maximize yield and purity, employing continuous flow synthesis and automation techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide undergoes several key types of reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to introduce further functionality or to study its stability.
Reduction: : It can undergo reduction reactions to reduce double bonds or specific functional groups.
Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed to modify the pyrimidine or pyridazine rings.
Common Reagents and Conditions
Oxidation Reactions: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reactions: : Nucleophilic substitutions can be performed using sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions often involve modifications to the functional groups on the pyrimidine or pyridazine rings, potentially leading to new derivatives with altered chemical and biological properties.
科学研究应用
Chemistry
In chemistry, the unique structure of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide allows it to serve as a precursor or intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound's structural motifs suggest potential as a pharmaceutical agent. Compounds containing pyrimidine and pyridazine structures are often explored for their antimicrobial, anticancer, and anti-inflammatory properties. The compound's potential interactions with biological targets like enzymes and receptors make it a subject of interest in drug discovery and development.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers or catalysts. Its multifunctional nature allows it to be incorporated into various applications requiring tailored chemical reactivity.
作用机制
The exact mechanism by which 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. Typically, compounds with similar structures may interact with enzymes by mimicking natural substrates, thereby inhibiting or modifying enzymatic activity. The compound might also interact with receptor proteins, altering signaling pathways and influencing cellular processes.
相似化合物的比较
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidines: : Similar base structure, but lacking the pyridazinyl and piperidinyl groups.
Pyridazin-3-yl Phenylpropanamides: : These contain the pyridazinyl and phenylpropanamide groups but lack the pyrimidinyl moiety.
Uniqueness
What sets 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)propanamide apart is the combination of the pyrimidine and pyridazine rings with a phenylpropanamide linker, coupled with the presence of the methylpiperidinyl group. This unique structural combination may confer distinct chemical and biological properties, enabling it to act in ways not typical for simpler analogs.
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-16-8-12-28(13-9-16)20-7-6-19(26-27-20)17-2-4-18(5-3-17)24-21(30)10-14-29-15-11-22(31)25-23(29)32/h2-7,11,15-16H,8-10,12-14H2,1H3,(H,24,30)(H,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXVWNKLZJNTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-tert-butyl-2-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one](/img/structure/B2468060.png)
![3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2468061.png)
![1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B2468063.png)
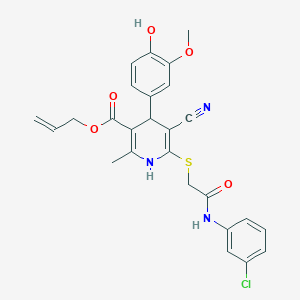
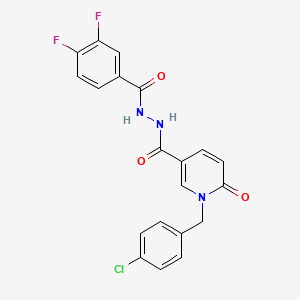
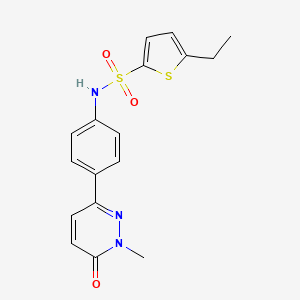
![[2-(3-Bromophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2468069.png)
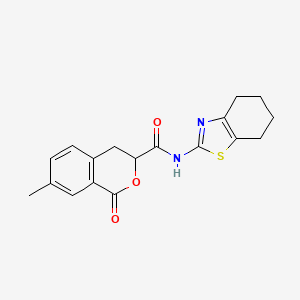
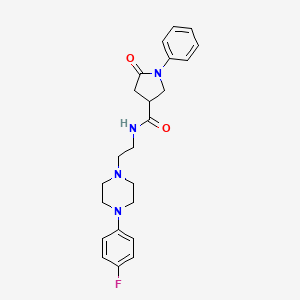
![(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2468074.png)
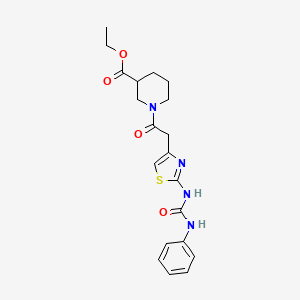
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2468077.png)
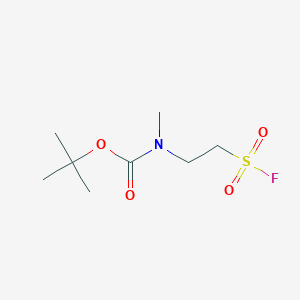
![N-(3-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2468082.png)
